2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with ethylene glycol in the presence of a base, followed by hydrolysis to yield the desired product . Another approach involves the use of 2-methoxypyrimidine-5-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-4-carboxylic acid: Similar in structure but with a methyl group instead of a methoxyethyl group.
2-Methoxypyrimidine-5-carboxylic acid: Similar but with the methoxy group at a different position on the pyrimidine ring.
Uniqueness
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-3-7-9-4-2-6(10-7)8(11)12/h2,4H,3,5H2,1H3,(H,11,12) |
InChI Key |
KAWWDSNADNPDSX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.